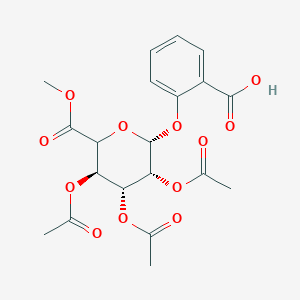

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glucuronides like Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate often involves the chemo-selective enzymatic removal of protecting groups from methyl acetyl derivatives of glucuronic acid. Baba and Yoshioka (2006) demonstrated this with the synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid, and (S)-naproxen, highlighting a chemo-enzymatic procedure that provides a straightforward route to these glucuronides from their methyl acetyl precursors (Baba & Yoshioka, 2006).

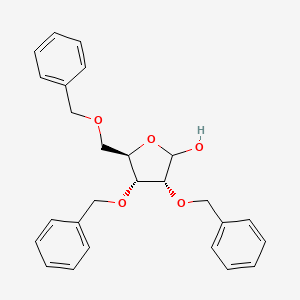

Molecular Structure Analysis

The molecular structure of glucuronic acid derivatives, including Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, can be elucidated using techniques such as single-crystal X-ray diffraction. Hayes et al. (2013) explored the crystal polymorphism of a closely related glycoside donor, providing insights into the structural aspects and crystalline forms of these compounds (Hayes et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of glucuronic acid derivatives includes their ability to form ester and ether bonds, facilitating their role in conjugation reactions. The Mitsunobu reaction, for instance, has been applied to synthesize β-phenylglucuronides from methyl 2,3,4-tri-O-acetyl-d-glucopyranuronate and phenols, showcasing the versatility of glucuronic acid derivatives in synthetic chemistry (Badman, Green, & Voyle, 1990).

Physical Properties Analysis

The physical properties of glucuronic acid derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure and the presence of functional groups. The polymorphism study by Hayes et al. (2013) provides valuable data on the crystalline forms and physical characteristics of these compounds (Hayes et al., 2013).

Applications De Recherche Scientifique

Chemical Modifications and Biological Activities

Chemical alterations in the structure of D-glucans through derivatization, such as acetylation, significantly impact their solubility and biological activities. These modifications can enhance biological effects like anticoagulation, antioxidation, and antitumoral activities. Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, as a derivatized compound, may share similar enhancement in biological activities through chemical modification, contributing to its potential in biotechnological and pharmaceutical applications. The interest in the derivatization of polysaccharides, including acetylation, highlights the relevance of studying compounds like Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate for their amplified biological effects and potential applications in treating human disease conditions and clinical complications (Francini Yumi Kagimura et al., 2015).

Metabolic Pathways and Drug Conjugation

The metabolic pathways involved in the glucuronidation process, which is a critical phase II drug metabolism reaction, highlight the significance of compounds like Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate in the study of drug metabolism and conjugation. Glucuronidation facilitates the excretion of drugs and potentially toxic compounds, making the understanding of this pathway essential for developing safer and more effective therapeutic agents. The review of glucuronidation's developmental aspects emphasizes the importance of research into how specific chemical groups, such as those present in Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, influence drug metabolism and conjugation processes, potentially leading to novel drug formulations or detoxification strategies (G. Dutton, 1978).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2R,3R,4R,5R)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)20(32-16(14)19(26)27-4)31-13-8-6-5-7-12(13)18(24)25/h5-8,14-17,20H,1-4H3,(H,24,25)/t14-,15-,16?,17-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMYHWWBEZVDAQ-KQXCKHACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)O)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)